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Compound of Interest

Compound Name:
N-benzyl-3-chloro-N-

methylpropanamide

CAS No.: 3318-15-8

Cat. No.: B1273326 Get Quote

CAS Registry Number: 3318-15-8 Molecular Formula:

Molecular Weight: 211.69 g/mol [1][2][3]

Executive Summary & Synthesis Context
-Benzyl-3-chloro-

-methylpropanamide serves as a critical electrophilic building block. Its structural integrity is
defined by three distinct moieties: a benzyl group, a tertiary amide linkage, and a

-chloroalkyl chain.

Field Insight: In practical drug development, this compound is frequently synthesized via the

acylation of

-methylbenzylamine with 3-chloropropanoyl chloride. A common impurity profile includes the
hydrolyzed acid (3-chloropropanoic acid) or the elimination product (acrylamides), making
spectral validation of the alkyl chloride chain and amide purity essential.

Synthesis Workflow
The following diagram outlines the standard synthetic route and critical control points for

impurities.
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Figure 1: Synthesis pathway highlighting the origin of potential elimination impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Note on Rotamerism: As a tertiary amide, this compound exhibits restricted rotation

around the C–N bond. At ambient temperatures, the NMR spectrum typically displays two

distinct sets of signals (rotamers) due to the cis and trans orientation of the

-methyl and

-benzyl groups relative to the carbonyl oxygen. This is often misidentified as an impurity by less
experienced analysts.

H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (

) are reported as weighted averages or ranges covering both rotamers.
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Moiety Proton Count Multiplicity

Chemical Shift
(

ppm)

Structural
Assignment

Aromatic 5H Multiplet 7.15 – 7.40

Phenyl ring

protons

(overlapping)

Benzylic 2H Singlet (Split) 4.60 & 4.55 (Distinct rotamer

peaks)

-Methylene 2H
Triplet (

Hz)
3.78 – 3.85 (Deshielded by

Cl)

-Methyl 3H Singlet (Split) 2.95 & 2.90 (Distinct rotamer

peaks)

-Methylene 2H
Triplet (

Hz)
2.75 – 2.85

Diagnostic Analysis:

The Rotamer Ratio: Integration of the

-methyl singlets (approx. 2.90–2.95 ppm) usually reveals a ratio (e.g., 60:40 or 2:1). If
heating the sample to 50–60°C, these peaks will coalesce into a single sharp singlet,
confirming the rotameric nature rather than contamination.

The Triplet Pair: The two triplets for the propionyl chain (

) are a classic "roofing" pattern. The triplet at ~3.8 ppm is significantly deshielded by the
chlorine atom, serving as the primary confirmation of the alkyl chloride integrity.

C NMR Data (100 MHz, CDCl )
Carbonyl (
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):

169.5 – 170.0 ppm.

Aromatic (

):

136.0 – 137.0 (ipso), 126.0 – 129.0 (ortho/meta/para).

Benzylic (

):

50.5 – 53.0 ppm (Split peaks).

-Carbon (

):

39.5 – 40.5 ppm.

-Methyl (

):

33.5 – 35.0 ppm.

-Carbon (

):

35.0 – 36.5 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen presence through

isotopic abundance.

Experimental Parameters (EI-MS, 70 eV)
Molecular Ion (
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): Observed at

211.[1][2]

Isotope Pattern: A characteristic

peak at

213 with an intensity approx. 33% of the parent peak, confirming the presence of a single
Chlorine atom (

).

Fragmentation Pathway
The fragmentation is dominated by the stability of the benzyl cation (tropylium ion) and the

cleavage of the labile C–Cl bond.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:
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91 (Base Peak): Tropylium ion (

), characteristic of all benzyl compounds.

176: Loss of Chlorine (

).

120: Loss of the benzyl group (

).

Infrared (IR) Spectroscopy
IR analysis is best used for rapid purity checks, specifically to ensure the absence of starting

amine or hydrolyzed acid.

Wavenumber (cm

)
Assignment Functional Group Notes

1640 – 1660 Tertiary Amide

Strong band. Lower

frequency than esters

due to resonance.

3020 – 3060 Aromatic C-H Weak intensity.

2920 – 2960 Aliphatic C-H
Methyl and methylene

stretches.

1400 – 1500 Aromatic Ring
Characteristic skeletal

vibrations.

700 – 750 Mono-sub Benzene

Strong out-of-plane

bending (useful for

fingerprinting).

600 – 800 Alkyl Chloride
Broad, medium

intensity band.

Quality Control Check:
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Absence of 3200–3400 cm

: Confirms no residual secondary amine (

-methylbenzylamine) or moisture.

Absence of 1700–1720 cm

: Confirms no hydrolysis to the carboxylic acid (which would appear at a higher wavenumber
than the amide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273326#spectral-data-for-n-benzyl-3-chloro-n-
methylpropanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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